Phenylacetoxytrimethylsilane

説明

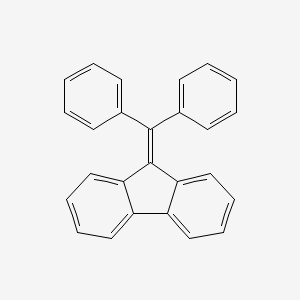

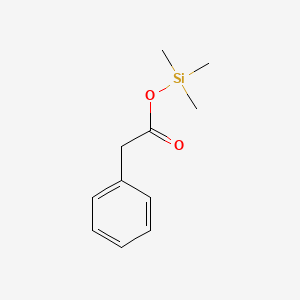

Phenylacetoxytrimethylsilane is a chemical compound with the formula C11H16O2Si . It is also known by its synonym, Trimethylsilylphenylacetate . It is used as a chemical intermediate .

Molecular Structure Analysis

Phenylacetoxytrimethylsilane has a linear formula of C6H5CH2COOSi(CH3)3 . Its molecular weight is 208.33 .Physical And Chemical Properties Analysis

Phenylacetoxytrimethylsilane is a liquid substance . It has a density of 0.982 g/mL at 25°C . The refractive index n20/D is 1.478 (lit.) . The boiling point is 96-97°C at 0.7 mmHg (lit.) .科学的研究の応用

Amide Synthesis Promoter

Phenylsilane, closely related to phenylacetoxytrimethylsilane, has been reevaluated as a useful coupling reagent for amide synthesis. This application allows for the synthesis of a wide range of amides and peptides with good to excellent yields, without side reactions such as epimerization. Phenylsilane's utility is highlighted by its use in the synthesis of Weinreb amides mediated by a hydrosilane, a first in the field. Additionally, silicon tetraacetate is introduced as an efficient acetylating agent for amines and anilines, operating under mild conditions and without the need for a base (Morisset, Chardon, Rouden, & Blanchet, 2020).

Catalyst in Organic Transformations

Phen-based periodic mesoporous organosilica (Phen-PMO), synthesized using compounds similar to phenylacetoxytrimethylsilane, has been used in cobalt-catalyzed alkyne hydrosilylation reactions. This application highlights its role in facilitating various organic transformations, demonstrating the versatility of phenyl-based organosilica in catalysis (Lin et al., 2023).

Siloxane-Based Material Synthesis

In the synthesis of nanosized SAPO-34, phenyltrimethoxysilane (a compound similar to phenylacetoxytrimethylsilane) was used to significantly slow down the crystallization process, leading to the formation of agglomerated nanocrystals. This application in material science demonstrates the potential of such compounds in influencing the properties of siloxane-based materials for enhanced catalytic stability (Zheng et al., 2017).

Enhancement in Optoelectronic Devices

Phenyltrimethoxysilane was used to modify SiO2 insulator surfaces, significantly enhancing the performance of pentacene-based organic thin-film transistors (OTFTs). This modification altered the molecular geometry and induced structural phase transitions in pentacene films, showcasing the compound's role in improving optoelectronic devices (Yuan et al., 2009).

Safety and Hazards

Phenylacetoxytrimethylsilane is classified as a serious eye irritant (Category 2) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling this substance . In case of eye contact, rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

特性

IUPAC Name |

trimethylsilyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXSUHALKENOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334153 | |

| Record name | Phenylacetoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2078-18-4 | |

| Record name | Phenylacetoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)

![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)